molecular formula C12H14O2 B8540499 6,7-Dimethoxy-3,4-dihydronaphthalene

6,7-Dimethoxy-3,4-dihydronaphthalene

Cat. No. B8540499
M. Wt: 190.24 g/mol
InChI Key: YZSSUCIPIBBMKJ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3,4-dihydronaphthalene is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,7-Dimethoxy-3,4-dihydronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dimethoxy-3,4-dihydronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6,7-Dimethoxy-3,4-dihydronaphthalene

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

6,7-dimethoxy-1,2-dihydronaphthalene

InChI

InChI=1S/C12H14O2/c1-13-11-7-9-5-3-4-6-10(9)8-12(11)14-2/h3,5,7-8H,4,6H2,1-2H3

InChI Key

YZSSUCIPIBBMKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CCCC2=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5.01 g (24.3 mmol) of 6,7-dimethoxy-1-tetralone (Aldrich Chemical Co.) in 100 mL of ethanol was added 0.932 g (24.6 mmol) of NaBH4, and the mixture was stirred for 14 hours at room temperature. Most of the solvent was removed by evaporation, and to the residue was added 150 mL of methylene chloride and 50 mL of water. The aqueous layer was separated and reextracted with methylene chloride, then the organic extracts were combined and washed with brine, dried over MgSO4, and concentrated to leave an orange oily residue. The crude intermediate product was dissolved in 100 mL of refluxing toluene, to which was added 48 mg of p-toluenesulfonic acid, and the solution was heated at reflux for 30 min. The reaction was cooled to room temperature and 50 mL of water was added. The aqueous layer was extracted with ethyl acetate, and the organic extracts were combined, washed with brine, dried over MgSO4, and concentrated to leave an orange oil. This was dissolved in methylene chloride, which was washed with saturated sodium bicarbonate solution, water, dried and concentrated to afford 4.34 g of the title product (94% yield). NMR (CDCl3) δ:6.67 (s, 1H), 6.60 (s, 1H), 6.38 (d, 1H, J=10 Hz), 5.94(dt, 1H, J=4 Hz, J=10 Hz), 3.88 (s, 3H), 3.86 (s, 3H), 2.73 (t, 2H, J=8 Hz), 2.32-2.24 (m, 2H).
Quantity
5.01 g
Type
reactant
Reaction Step One
Name
Quantity
0.932 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
48 mg
Type
catalyst
Reaction Step Five
Yield
94%

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